Spacer Arm-Dependent Lysine Modification in Bacteriorhodopsin
In bacteriorhodopsin purple membrane preparations, dimethyl adipimidate (8.3 Å chain length) amidinates approximately 5 out of 6 free lysine residues, whereas dimethyl suberimidate (11.3 Å chain length) under identical conditions reacts with only 2–3 residues [1]. Despite less extensive modification, DMA produces more marked inhibition of photoreaction activity than DMS, indicating that the shorter spacer arm introduces intramolecular crosslinks that constrain conformational mobility required for proton pumping [1]. This differential modification pattern is spacer-length dependent and cannot be achieved by longer-chain imidoesters.
| Evidence Dimension | Number of lysine residues amidinated |
|---|---|
| Target Compound Data | ~5 of 6 free lysine residues modified |
| Comparator Or Baseline | Dimethyl suberimidate (DMS): 2–3 of 6 free lysine residues modified |
| Quantified Difference | DMA modifies approximately 2–3 more lysine residues per bacteriorhodopsin molecule than DMS (approximately 2-fold higher modification extent) |
| Conditions | Purple membrane preparations from Halobacterium halobium; imidoester reaction under identical conditions |
Why This Matters
Researchers requiring extensive lysine modification coverage on membrane proteins should select DMA over DMS; conversely, those seeking minimal modification with specific crosslinks should choose DMS.
- [1] Konishi, T., Tristram, S., & Packer, L. (1979). The effect of cross-linking on photocycling activity of bacteriorhodopsin. Photochemistry and Photobiology, 29(2), 353-358. DOI: 10.1111/j.1751-1097.1979.tb07058.x View Source
